molecular formula C13H13O3P B048422 Diphenyl methylphosphonate CAS No. 7526-26-3

Diphenyl methylphosphonate

Cat. No.: B048422
CAS No.: 7526-26-3
M. Wt: 248.21 g/mol
InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N
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Description

Diphenyl methylphosphonate is an organic phosphorus compound with the molecular formula C₁₃H₁₃O₃P. It is a colorless to pale yellow solid with a characteristic aromatic odor. This compound is primarily used as a flame retardant and plastic additive .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl methylphosphonate can be synthesized through various methods. One common method involves the reaction of methylphosphonic dichloride with phenol in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3P(O)Cl2+2C6H5OHCH3P(O)(OC6H5)2+2HCl\text{CH}_3\text{P(O)Cl}_2 + 2\text{C}_6\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{P(O)(OC}_6\text{H}_5)_2 + 2\text{HCl} CH3​P(O)Cl2​+2C6​H5​OH→CH3​P(O)(OC6​H5​)2​+2HCl

Another method involves the Arbuzov reaction, where trimethyl phosphite reacts with diphenyl iodide under heating conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Diphenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.

    Biology: Studied for its potential use in biochemical assays and as a model compound for studying phosphorus-containing biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.

    Industry: Used as a plasticizer, flame retardant, and additive in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl methylphosphonate is unique due to its specific structure, which provides it with distinct chemical and physical properties.

Properties

IUPAC Name

[methyl(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUPGAFDTWIMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064731
Record name Diphenyl methylphosphonate
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Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7526-26-3
Record name Diphenyl methylphosphonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-methyl-, diphenyl ester
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Record name Phosphonic acid, P-methyl-, diphenyl ester
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Record name Diphenyl methylphosphonate
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Record name Diphenyl methylphosphonate
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Synthesis routes and methods I

Procedure details

A reactor fitted with an efficient condenser, thermometer, mechanical stirrer and side-arm addition funnel was charged with 1552 g (5.0 mol) of triphenyl phosphite. The reactant was placed under a nitrogen blanket and heated to reflux. A solution of 5.0 g of methyl iodide in 160 g (5.1 mol) of methanol was then slowly added over a two hour period. Throughout the addition, the temperature of the reactor contents was maintained within the 200°-250° C. range. One further hour at 215° C. proved sufficient for the reaction to reach completion. Subsequently, an aspirator vacuum distillation removed 468 g (5.0 mol) of phenol containing a small amount of anisole. Thereafter, a high vacuum distillation recovered 1150 g (4.6 mol, 92% yield) of diphenyl methylphosphonate. Glc analysis using a 6 foot column packed with 10% OV-101 on chromosorb W, was employed to monitor the progress of both the reaction and distillation. The 31P signal for the product appeared at -24.0 ppm. Proton nmr signals were seen at τ 8.36 (3H, doublet, J=18 HZ, CH3P) and τ 2.9-2.5 (10H, multiplet, phenyl).
Quantity
1552 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a three-necked flask equipped with thermometer, magnetic stirrer, distillation head and nitrogen inlet 163 g (0.52 mol) of triphenyl phosphite and 1.0 mL of methyl iodide were charged. Then, 32.7 g (0.26 mol) of trimethyl phosphite was added drop-wise at 100–110° C. over the course of one hour. The reaction temperature was then raised to 210° C. and an exothermic reaction was observed. The reaction temperature was maintained at 230° C. for two hours, and the reaction mixture was analyzed before it underwent transesterification. Diphenyl methylphosphonate was obtained as a liquid. The 31P NMR (CDCl3) indicated 95% diphenyl methylphosphonate. The impurities included triphenyl phosphate (0.8%, δ=−16.4 ppm), trimethyl phosphate (0.6%, δ=−10.3 ppm), and unknown compounds (δ=19.8, 20.4. 28.4 ppm). The acid number of this crude diphenyl methylphosphonate was 5.4 mg KOH/g
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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